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Introduction

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It
plays a significant role in various physiological and pathological processes, including host
defense, inflammation, and tissue remodeling.[1] Dysregulated Cathepsin G activity is
implicated in several inflammatory diseases, making it a crucial target for therapeutic
intervention. This document provides detailed protocols for measuring Cathepsin G activity
using both colorimetric and fluorometric assays, along with data on substrate specificity and
inhibitors to aid in assay design and data interpretation.

Assay Principles

The activity of Cathepsin G is typically measured by monitoring the cleavage of a specific
synthetic substrate.

o Colorimetric Assay: This method utilizes a peptide substrate conjugated to a chromophore,
p-nitroanilide (pNA). Upon cleavage by Cathepsin G, free pNA is released, resulting in a
yellow color that can be quantified by measuring the absorbance at 405 nm.[1] The rate of
pNA release is directly proportional to the Cathepsin G activity.
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e Fluorometric Assay: For higher sensitivity, a fluorometric assay can be employed. This assay
uses an internally quenched fluorogenic peptide substrate.[2][3][4] The substrate contains a
fluorophore and a quencher in close proximity, which prevents fluorescence. When
Cathepsin G cleaves the peptide, the fluorophore is separated from the quencher, leading to
an increase in fluorescence that can be measured at the appropriate excitation and emission

wavelengths.[4]

Data Presentation
Substrate Specificity of Cathepsin G

Cathepsin G exhibits a dual substrate specificity, with characteristics of both chymotrypsin and
trypsin. Its primary cleavage preference is for bulky aromatic or positively charged amino acid
residues at the P1 position. The table below summarizes the substrate preference at the P1

position based on kinetic parameters.[5]

P1 Amino Acid Residue Relative kcat/Km
Lysine (Lys) +++++
Phenylalanine (Phe) o+

Arginine (Arg) 4+

Leucine (Leu) 4+

Methionine (Met) 4+

Norleucine (Nle) 4+

Norvaline (Nva) 44

Alanine (Ala) ++

Aspartic Acid (Asp) +

The number of '+' signs indicates the relative efficiency of cleavage.

A commonly used peptide substrate for colorimetric assays is N-Succinyl-Ala-Ala-Pro-Phe-p-
Nitroanilide. For fluorometric assays, an example of an internally quenched substrate is Mca-
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Thr-Pro-Phe-Ser-Ala-Leu-GIn-EDDnp, where Mca is the fluorophore and EDDnp is the
quencher.[6]

Inhibitors of Cathepsin G

Several inhibitors can be used as negative controls in the activity assay or for screening
potential therapeutic agents.

Inhibitor Type of Inhibition Potency (Ki or IC50)
Cathepsin G Inhibitor | Reversible, Competitive Ki =63 nM
Chymostatin Competitive

Suc-Val-Pro-PheP-(OPh)2 Irreversible

Phenylmethylsulfonyl fluoride
(PMSF)

Irreversible

Experimental Protocols
A. Colorimetric Cathepsin G Activity Assay Protocol

This protocol is adapted from commercially available kits and is suitable for a 96-well plate
format.[1]

1. Materials and Reagents:

o 96-well clear flat-bottom microplate

e Microplate reader capable of measuring absorbance at 405 nm

o Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

e Cathepsin G Substrate (e.g., 20 mM N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide in DMSO)
o Recombinant Human Cathepsin G (Positive Control)

e Cathepsin G Inhibitor (e.g., 1 mM Cathepsin G Inhibitor I)
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o Samples (cell lysates, tissue homogenates, purified enzyme)
2. Sample Preparation:

o Cell Lysates:

[¢]

Collect cells (e.g., 1 x 10”6) by centrifugation.

[e]

Resuspend the cell pellet in 50 L of chilled Assay Buffer.

Incubate on ice for 10 minutes.

o

[¢]

Centrifuge at 13,000 rpm for 5 minutes to remove insoluble material.[1]

[e]

Collect the supernatant (lysate) for the assay.

o Tissue Homogenates:
o Homogenize tissue in an appropriate amount of chilled Assay Buffer.
o Centrifuge to pellet cellular debris and collect the supernatant.

e Serum Samples:
o Serum can often be diluted directly in the Assay Buffer.[1]

3. Assay Procedure:

o Standard Curve Preparation (Optional, for quantification of pNA):

[e]

Prepare a 5 mM solution of pNA in Assay Buffer.

[e]

Create a standard curve by adding 0, 2, 4, 6, 8, 10 pL of 5 mM pNA to wells.

o

Adjust the volume in each well to 100 uL with Assay Buffer to get O, 10, 20, 30, 40, 50
nmol/well of pNA.[1]

Read the absorbance at 405 nm.

o
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Reaction Setup:

o

Add samples (up to 50 pL) to the wells of the 96-well plate.

[¢]

For a Sample Blank, prepare a parallel well and add a Cathepsin G inhibitor (e.g., 10 uL
of 1:50 diluted inhibitor stock) and incubate for 10 minutes at 37°C.[1]

[¢]

For a Positive Control, add 2-5 pL of the reconstituted Cathepsin G enzyme solution.

[¢]

Adjust the volume in all wells to 50 pL with Assay Buffer.
Substrate Addition:

o Prepare a Substrate Solution by diluting the Cathepsin G Substrate in Assay Buffer (e.g.,
2 pL of substrate in 38 pL of Assay Buffer per well).[1]

o Add 40 uL of the Substrate Solution to each well to initiate the reaction.
Measurement:

o Immediately read the absorbance at 405 nm at time T1.

o Incubate the plate at 37°C, protected from light.

o Read the absorbance again at time T2 (e.g., after 60 minutes). For kinetic assays, read
every 1-2 minutes for 30-60 minutes.

. Data Analysis:

Calculate the change in absorbance (AA) for each sample by subtracting the T1 reading from
the T2 reading.

Subtract the AA of the Sample Blank from the AA of the sample.

The Cathepsin G activity can be calculated using the following formula: Activity
(nmol/min/mL) = (AA/ (T2 - T1)) x (Reaction Volume / (Extinction Coefficient x Sample
Volume)) The millimolar extinction coefficient of p-nitroaniline at 410 nm is 8.8 mM~1cm~1,
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B. Fluorometric Cathepsin G Activity Assay Protocol

This protocol provides a more sensitive alternative to the colorimetric assay.
1. Materials and Reagents:
e 96-well black flat-bottom microplate

» Fluorescence microplate reader with appropriate filters for the chosen fluorophore (e.g.,
Excitation/Emission = 325/400 nm for Mca-based substrates)[4]

o Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

e Fluorogenic Cathepsin G Substrate (e.g., 1 mM stock in DMSO)
e Recombinant Human Cathepsin G (Positive Control)

e Cathepsin G Inhibitor

e Samples

2. Assay Procedure:

» Reaction Setup:

o Follow the same sample preparation and reaction setup steps as the colorimetric assay,
using the black microplate.

e Substrate Addition:

o Prepare the Fluorogenic Substrate solution by diluting the stock in Assay Buffer to the
desired final concentration (e.g., 2-10 pM).

o Add the substrate solution to each well to initiate the reaction.
¢ Measurement:

o Immediately start measuring the fluorescence intensity kinetically at the appropriate
excitation and emission wavelengths.
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4. Data Analysis:

o Determine the rate of the reaction by calculating the slope of the linear portion of the

fluorescence versus time curve.

e The activity is proportional to the rate of increase in fluorescence. A standard curve with the
free fluorophore can be used for absolute quantification.

Mandatory Visualizations
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Caption: Experimental workflow for the Cathepsin G activity assay.
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Caption: Cathepsin G cleaves a chromogenic substrate to produce a colored product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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